5-Oxa-6-azaspiro[2.4]heptane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Oxa-6-azaspiro[2.4]heptane is a heterocyclic compound characterized by a spiro-fused ring system containing both oxygen and nitrogen atoms. This unique structure imparts interesting chemical properties, making it a subject of study in various fields of chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method for synthesizing 5-Oxa-6-azaspiro[2.4]heptane involves the reaction of nitrones with dimethyl 3-methylidenecyclopropane-1,2-dicarboxylate. This reaction produces substituted this compound-1,2-dicarboxylic acid esters, which can be further reduced with lithium tetrahydridoaluminate to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthetic routes mentioned above can be scaled up for industrial applications. The use of common reagents and relatively straightforward reaction conditions makes this compound accessible for large-scale synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
5-Oxa-6-azaspiro[2.4]heptane undergoes various chemical reactions, including:
Cyclization: The 1,3-amino alcohols formed from reduction can undergo cyclization to yield bi- or tricyclic lactams or lactones.
Common Reagents and Conditions
Zinc in Acetic Acid: Used for the reductive cleavage of the N–O bond.
Lithium Tetrahydridoaluminate: Employed for the reduction of substituted this compound-1,2-dicarboxylic acid esters.
Major Products
1,3-Amino Alcohols: Formed from the reduction of the isoxazolidine ring.
Lactams and Lactones: Produced through the cyclization of 1,3-amino alcohols.
Wissenschaftliche Forschungsanwendungen
5-Oxa-6-azaspiro[2.4]heptane has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex heterocyclic compounds.
Biology: Studied for its potential biological activities due to its unique structure.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Oxa-6-azaspiro[2.4]heptane involves the cleavage of the N–O bond in the isoxazolidine ring, leading to the formation of 1,3-amino alcohols. These intermediates can further cyclize to form lactams or lactones, which may exhibit various biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Oxa-6-azaspiro[2.4]heptane Hydrochloride: A similar compound with a hydrochloride salt form.
Substituted this compound-1,2-dicarboxylic Acid Esters: Synthesized by reaction of nitrones with dimethyl 3-methylidenecyclopropane-1,2-dicarboxylate.
Uniqueness
This compound is unique due to its spiro-fused ring system containing both oxygen and nitrogen atoms. This structure imparts distinct chemical properties, making it valuable for various applications in chemistry, biology, and industry.
Eigenschaften
Molekularformel |
C5H9NO |
---|---|
Molekulargewicht |
99.13 g/mol |
IUPAC-Name |
5-oxa-6-azaspiro[2.4]heptane |
InChI |
InChI=1S/C5H9NO/c1-2-5(1)3-6-7-4-5/h6H,1-4H2 |
InChI-Schlüssel |
JGKSDWOZVQWSLG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC12CNOC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.